![molecular formula C15H22ClNO2 B2899494 Methyl 3-tert-butyl-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride CAS No. 2172596-31-3](/img/structure/B2899494.png)
Methyl 3-tert-butyl-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride
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Overview
Description
The closest compound I found is "Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate" . It’s a chemical compound with the molecular formula C11H13NO2 . Another related compound is “tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” with a molecular weight of 233.31 .
Molecular Structure Analysis
The molecular structure of “Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” is represented by the SMILES stringCOC(=O)c1ccc2NCCCc2c1
. The InChI key for “tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” is QEXLWTVSUXSGEQ-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” is a powder with a melting point of 73-76 °C . The “tert-butyl 1,2,3,4-tetrahydroquinoline-6-carboxylate” is also a powder and is stored at room temperature .Scientific Research Applications
Lipid Extraction and Lipidomics
This compound is utilized in lipid extraction processes, which are crucial for lipidomics studies. The MTBE-based extraction procedure uses a solvent system that includes methyl-tert-butyl ether (MTBE), methanol, and water to extract lipids from biological materials like blood, tissue samples, and cell cultures . This method is inspired by classical methods and allows for the fast and automated generation of total lipid extracts, which is essential for high-throughput lipidomics studies .
Environmental Remediation
In environmental science, this compound’s derivatives, particularly MTBE, have been extensively studied for their role in environmental pollution due to their use as gasoline additives. Research focuses on the removal of such compounds from the environment due to their high solubility and recalcitrance . Technologies for the removal of MTBE include adsorption and advanced oxidation processes, which are critical for mitigating groundwater contamination .
Organic Synthesis
As an important raw material and intermediate, Methyl 3-(tert-butyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate hydrochloride is used in organic synthesis. It plays a role in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs, where its stability and reactivity are advantageous .
Safety and Hazards
properties
IUPAC Name |
methyl 3-tert-butyl-1,2,3,4-tetrahydroquinoline-6-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-15(2,3)12-8-11-7-10(14(17)18-4)5-6-13(11)16-9-12;/h5-7,12,16H,8-9H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZMEBFADVXBKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC2=C(C=CC(=C2)C(=O)OC)NC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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